Cas no 14259-45-1 (Asperuloside)

Asperuloside structure
Asperuloside structure
Product Name:Asperuloside
CAS-Nr.:14259-45-1
MF:C18H22O11
MW:414.360686779022
MDL:MFCD31725921
CID:194813
PubChem ID:329824763
Update Time:2025-04-19

Asperuloside Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Asperuloside
    • 1H-2,6-Dioxacyclopent[cd]inden-1-one,4-[(acetyloxy)methyl]-5-(b-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-, (2aS,4aS,5S,7bS)-
    • Asperulosid
    • 1H-2,6-Dioxacyclopent[cd]inden-1-one,4-[(acetyloxy)methyl]-5-(b-D-glucopyranosyloxy)-2a,4a,5,7...
    • RUBICHLORIC ACID
    • [ "" ]
    • Nsc 31760
    • Einecs 238-137-5
    • (2aS)-2a,4aα,5,7bα-Tetrahydro-4-acetoxymethyl-5α-(β-D-glucopyranosyloxy)-1H-2,6-dioxacyclopent[cd]inden-1-one
    • 1H-2,6-Dioxacyclopentcdinden-1-one, 4-(acetyloxy)methyl-5-(.beta.-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-, (2aS,4aS,5S,7bS)-
    • 1H-2,6-Dioxacyclopent(cd)inden-1-one, 4-((acetyloxy)methyl)-5-(beta-D-glucopyranosyloxy)-2A,4A,5,7B-tetrahydro-, (2as-(2aalpha,5alpha,7balpha))-
    • (2As-(2aalpha,4aalpha,5alpha,7balpha))-5-(beta-D-glucopyranosyloxy)-2A,4A,5,7B-tetrahydro-1-oxo-1H-2,6-dioxacyclopent(cd)inden-4-ylmethyl acetate
    • [2aS-(2aalpha,4aalpha,5alpha,7balpha)]-5-(beta-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-1-oxo-1H-2,6-dioxacyclopent[cd]inden-4-ylmethyl acetate
    • [(4S,7R,11S)-2-Oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]
    • NSC31760
    • HMS3350H16
    • Asperuloside pound>>Rubichloric acid
    • NSC258322
    • NCI60_002727
    • [2-Oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10)
    • HY-N1382
    • CHEMBL461910
    • DTXSID70878339
    • V3CFI02X39
    • MLS002472968
    • [(2aS,4aS,5S,7bS)-5-(beta-D-glucopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl acetate
    • ASPERULOSIDE [MI]
    • NCGC00380739-01
    • HMS2206P12
    • SMR001397075
    • IBIPGYWNOBGEMH-DILZHRMZSA-N
    • 1H-2,6-Dioxacyclopent[cd]inden-1-one, 4-[(acetyloxy)methyl]-5-(?-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-, (2aS,4aS,5S,7bS)-
    • DTXCID801016393
    • C09769
    • UNII-V3CFI02X39
    • NSC-31760
    • AC1Q608R
    • CHEBI:2881
    • (2AS,4AS,5S,7BS)-4-((ACETYLOXY)METHYL)-5-(.BETA.-D-GLUCOPYRANOSYLOXY)-2A,4A,5,7B-TETRAHYDRO-1H-2,6-DIOXACYCLOPENT(CD)INDEN-1-ONE
    • 14259-45-1
    • 1ST40008
    • Q27105860
    • AC1L376M
    • AKOS037514973
    • CS-0016802
    • (2AS,4AS,5S,7BS)-4-((ACETYLOXY)METHYL)-5-(beta-D-GLUCOPYRANOSYLOXY)-2A,4A,5,7B-TETRAHYDRO-1H-2,6-DIOXACYCLOPENT(CD)INDEN-1-ONE
    • ((2aS,4aS,5S,7bS)-5-(beta-D-glucopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta(cd)inden-4-yl)methyl acetate
    • DTXSID10871960
    • CHEMBL1965021
    • SCHEMBL308266
    • AKOS032948766
    • FT-0775409
    • [5-(hexopyranosyloxy)-1-oxo-2a,4a,5,7b-tetrahydro-1H-2,6-dioxacyclopenta[cd]inden-4-yl]methyl acetate
    • NSC-258322
    • NS00053913
    • [(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl acetate
    • DA-61270
    • MDL: MFCD31725921
    • Inchi: 1S/C18H22O11/c1-6(20)25-4-7-2-9-12-8(16(24)27-9)5-26-17(11(7)12)29-18-15(23)14(22)13(21)10(3-19)28-18/h2,5,9-15,17-19,21-23H,3-4H2,1H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1
    • InChI-Schlüssel: IBIPGYWNOBGEMH-DILZHRMZSA-N
    • Lächelt: O1C(C2=CO[C@H]([C@@H]3C(COC(C)=O)=C[C@H]1[C@@H]32)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)=O

Berechnete Eigenschaften

  • Genaue Masse: 414.11600
  • Monoisotopenmasse: 414.11621151 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 6
  • Komplexität: 746
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 9
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.4
  • Topologische Polaroberfläche: 161
  • Molekulargewicht: 414.4

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.62
  • Schmelzpunkt: 131-132°
  • Siedepunkt: 704.2±60.0 °C at 760 mmHg
  • Flammpunkt: 254.1±26.4 °C
  • Brechungsindex: 1.635
  • PSA: 161.21000
  • LogP: -2.29600
  • Spezifische Rotation: D25 -198.6° (c = 1.44 in water)

Asperuloside Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
MedChemExpress
HY-N1382-5mg
Asperuloside
14259-45-1 99.79%
5mg
¥700 2024-05-24
MedChemExpress
HY-N1382-10mg
Asperuloside
14259-45-1 99.79%
10mg
¥1200 2024-05-24
MedChemExpress
HY-N1382-20mg
Asperuloside
14259-45-1 99.79%
20mg
¥2000 2024-05-24
ChemFaces
CFN99467-20mg
Asperuloside
14259-45-1 >=98%
20mg
$158 2021-07-22
DC Chemicals
DCC-077-20 mg
Asperuloside
14259-45-1 >98%, Standard References Grade
20mg
$280.0 2022-03-01
Chengdu Biopurify Phytochemicals Ltd
BP1773-20mg
Asperuloside
14259-45-1 98%
20mg
$96 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP1773-100mg
Asperuloside
14259-45-1 98%
100mg
$196 2023-09-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A69950-20mg
Asperuloside
14259-45-1 ,HPLC≥98%
20mg
¥568.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A69950-200mg
Asperuloside
14259-45-1 ,HPLC≥98%
200mg
¥3608.0 2023-09-08
ChemScence
CS-0016802-5mg
Asperuloside
14259-45-1 99.69%
5mg
$70.0 2022-04-27

Asperuloside Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:14259-45-1)Asperuloside
Bestellnummer:A1200588
Bestandsstatus:in Stock
Menge:100mg/250mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 02:42
Preis ($):207.0/392.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:14259-45-1)Asperuloside
A1200588
Reinheit:99%/99%
Menge:100mg/250mg
Preis ($):207.0/392.0
Email